2-Ethyl-6-methylaniline

Description

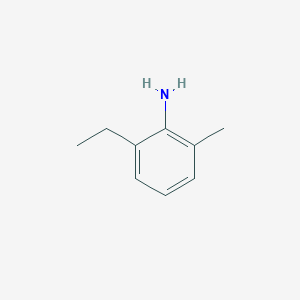

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVKJJNCIILLRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027833 | |

| Record name | 2-Ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-6-ethyl aniline appears as a clear liquid with a pungent odor. Water insoluble and less dense than water. Hence floats on water. (USCG, 1999), Liquid | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, 2-ethyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Boiling Point |

447.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

215 °F (USCG, 1999) | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.969 at 68 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24549-06-2 | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Ethyl-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24549-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024549062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-ethyl-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-ethyl-2-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.084 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32Y3271G51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-27.4 °F (USCG, 1999) | |

| Record name | 2-METHYL-6-ETHYL ANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/10266 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-6-methylaniline (CAS: 24549-06-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of 2-Ethyl-6-methylaniline (CAS: 24549-06-2), a key intermediate in the chemical and pharmaceutical industries. This document collates essential physicochemical, toxicological, and spectroscopic data, presented in easily digestible formats. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis, and visualizes key chemical processes through logical diagrams to support research and development activities.

Core Properties

This compound, also known as 6-Ethyl-o-toluidine, is a substituted aniline that serves as a crucial building block in the synthesis of various organic compounds.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a clear, pungent liquid at room temperature and is insoluble in water.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 24549-06-2 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [2][4] |

| Appearance | Clear liquid with a pungent odor | [2][3] |

| Melting Point | -33 °C | [1][2] |

| Boiling Point | 231 °C | [2][4] |

| Density | 0.969 g/cm³ (at 20 °C) | [2] |

| Vapor Pressure | 0.06 mmHg (at 20 °C) | [2][4] |

| Refractive Index | 1.5525 (at 20 °C) | [2] |

| Solubility in Water | Insoluble | [2][3] |

| pKb | 4.22 | [2] |

| LogP | 2.62 | [2] |

| Flash Point | 105 °C (221 °F) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the benzene ring.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 135), along with characteristic fragmentation patterns.[3]

Safety and Toxicology

This compound is classified as harmful and requires careful handling.[4][5] A summary of its toxicological data is provided in Table 2.

Table 2: Toxicological Data for this compound

| Parameter | Value | Species | Source(s) |

| LD50 Oral | 885 mg/kg | Rat | [5] |

| LD50 Dermal | 1290 mg/kg | Rabbit | [5] |

| LC50 Inhalation | 2200 mg/m³ (4 h) | Rat | [5] |

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H412: Harmful to aquatic life with long lasting effects.

Precautionary Measures and First Aid:

-

Handling: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety goggles, respirator), and wash thoroughly after handling.[2][5] Avoid contact with heat, sparks, and open flames.[2]

-

Inhalation: May cause respiratory tract irritation, anoxia due to methemoglobinemia, and central nervous system depression.[2] Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen and seek medical attention.[2]

-

Skin Contact: May cause irritation, dermatitis, and cyanosis.[2] Remove contaminated clothing and wash the skin with soap and water.[3]

-

Eye Contact: May cause eye irritation, conjunctivitis, and corneal damage.[2] Flush eyes with plenty of water for at least 15 minutes and get medical help.[3]

-

Ingestion: May cause gastrointestinal irritation. Do NOT induce vomiting. If the person is conscious, rinse their mouth and give them 2-4 cupfuls of milk or water.[2] Seek immediate medical aid.[2]

Applications in Synthesis

This compound is a vital intermediate, primarily in the agrochemical industry for the production of herbicides.[1] It is a key precursor for the synthesis of several widely used chloroacetanilide herbicides, including:

Its structure, with the ortho-substituted ethyl and methyl groups, is crucial for the efficacy of these herbicides.[1] The compound also finds applications in the synthesis of dyes and pharmaceuticals.[1]

Experimental Protocols

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the ortho-alkylation of o-toluidine with ethene at high temperature and pressure, using a triethylaluminum catalyst.[6]

Reaction: o-Toluidine + Ethene → this compound

A conceptual workflow for this synthesis is depicted below.

A proposed mechanism for the aluminum-catalyzed ortho-alkylation is illustrated in the following diagram.

Analytical Methods

Accurate analysis of this compound is essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

4.2.1. High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be employed for the analysis of this compound.[7]

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 or Newcrom R1 |

| Mobile Phase | Acetonitrile, Water, and Phosphoric Acid (for MS compatibility, replace with formic acid) |

| Detector | UV-Vis or Mass Spectrometer |

| Particle Size | 3 µm for UPLC applications |

Sample Preparation: A standard sample preparation workflow for HPLC analysis is outlined below.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a robust method for the separation and identification of this compound.

Table 4: General GC-MS Parameters for Aniline Compound Analysis

| Parameter | Condition |

| Column | DB-1MS fused silica capillary column (30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 200 °C |

| Split Ratio | 20:1 |

| Temperature Program | Initial 60 °C for 40 min, ramp at 40 °C/min to 200 °C, hold for 3 min |

| Carrier Gas | Helium |

| Flow Rate | 0.9 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 200 °C |

Conclusion

This technical guide has consolidated critical information on this compound, encompassing its fundamental properties, safety considerations, synthetic applications, and analytical methodologies. The provided data tables and experimental outlines serve as a valuable resource for professionals in research and development, facilitating a deeper understanding and safer handling of this important chemical intermediate. The visualized workflows and reaction mechanisms offer a clear conceptual framework for the synthesis and analysis of this compound.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 4. CN110862303A - Preparation method of s-metolachlor - Google Patents [patents.google.com]

- 5. SYNTHESIS OF CHIRAL PESTICIDES [ebrary.net]

- 6. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Physical and chemical properties of 6-Ethyl-o-toluidine

An In-depth Technical Guide to 6-Ethyl-o-toluidine

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Ethyl-o-toluidine (CAS No. 24549-06-2), a significant intermediate in the chemical industry. The information is curated for researchers, scientists, and professionals in drug development and chemical synthesis.

General and Structural Information

6-Ethyl-o-toluidine, also known as 2-Ethyl-6-methylaniline, is an aromatic amine derivative.[1] Structurally, it features a benzene ring substituted with an amino group, an ethyl group, and a methyl group at positions 1, 2, and 6, respectively.[1] It is a colorless to light yellow or reddish-brown liquid that may darken upon exposure to air and light.[1][2][3]

Table 1: Chemical Identity and Structural Descriptors

| Property | Value | Reference |

|---|---|---|

| CAS Number | 24549-06-2 | [4][5][6] |

| Molecular Formula | C₉H₁₃N | [4][6][7][8] |

| Molecular Weight | 135.21 g/mol | [4][6] |

| Common Synonyms | This compound, 2-Methyl-6-ethylaniline, MEA | [4][5][6] |

| IUPAC Name | 2-Ethyl-6-methylbenzenamine | [8] |

| SMILES | CCc1cccc(C)c1N | [6] |

| InChI | 1S/C9H13N/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3,10H2,1-2H3 | [9] |

| InChIKey | JJVKJJNCIILLRP-UHFFFAOYSA-N |[9] |

Physicochemical Properties

The compound is a combustible liquid, insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[4][7] It is less dense than water and will float on the surface.[1][4]

Table 2: Physical and Chemical Properties

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Appearance | Clear, colorless to light red/brownish liquid | Ambient | [2][7] |

| Odor | Pungent, amine-like | - | [1][4] |

| Melting Point | -33 °C | - | [2][3][4][5][7] |

| Boiling Point | 231 °C | 1013 hPa | [2][3][4][5][7] |

| Density | 0.968 - 0.97 g/cm³ | 25 °C | [2][3][4][7] |

| Refractive Index | n20/D 1.552 | 20 °C | [4][7] |

| Vapor Pressure | 0.06 mmHg (0.08 hPa) | 20 °C | [7] |

| 0.099 hPa | 25 °C | [3] | |

| pKa | 4.22 ± 0.10 | Predicted | [7] |

| LogP (Octanol-Water) | 2.66 | - |[3][10] |

Table 3: Solubility Data

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 2.66 | 20 | [3][7] |

| Ethanol | 1560.89 | 25 | [6] |

| Methanol | 2064.42 | 25 | [6] |

| Isopropanol | 933.51 | 25 |[6] |

Reactivity and Stability

6-Ethyl-o-toluidine exhibits reactivity typical of aromatic amines. It is sensitive to air and light.[1][7]

-

Acid-Base Reactions : It neutralizes acids in exothermic reactions to form salts and water.[4][11]

-

Incompatibilities : The compound may be incompatible with isocyanates, halogenated organics, peroxides, acidic phenols, epoxides, anhydrides, and acid halides.[4][11]

-

Redox Reactions : In combination with strong reducing agents, such as hydrides, it may generate flammable hydrogen gas.[4][11]

-

Thermal Decomposition : When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] Combustion also produces carbon oxides.

Caption: Reactivity profile of 6-Ethyl-o-toluidine.

Experimental Protocols

Synthesis

The primary industrial synthesis method for 6-Ethyl-o-toluidine is the ortho-alkylation of o-toluidine with ethylene.[7][12]

-

Reactants : o-Toluidine and ethylene gas.

-

Catalyst : An aluminum-based catalyst, such as triethyl aluminum or aluminum chloride, is typically used.[12]

-

Conditions : The reaction is conducted at high temperatures (250-350 °C) and high pressures.[12]

-

General Procedure :

-

The catalyst (e.g., triethyl aluminum) and o-toluidine are charged into a high-pressure reactor.[12]

-

The reactor is heated to the target temperature while stirring.

-

Ethylene gas is introduced into the reactor to initiate the ortho-selective alkylation.[12]

-

The reaction is allowed to proceed until the desired conversion is achieved.

-

Purification

Post-synthesis, the product must be separated from the catalyst and unreacted starting materials.

-

Method : High-vacuum distillation (rectification) is a common method.[12] This technique leverages the boiling point difference between the 6-Ethyl-o-toluidine product and the catalyst complex.[12]

-

Alternative Method : For laboratory-scale synthesis, a work-up procedure may involve:

-

Liberating the free amine using a base (e.g., sodium hydroxide solution).[13]

-

Extracting the product into an organic solvent like ether.[13]

-

Washing the organic layer with water.[13]

-

Drying the organic phase (e.g., over sodium sulfate).[14]

-

Removing the solvent via distillation, followed by vacuum distillation of the crude product to obtain pure 6-Ethyl-o-toluidine.[13]

-

Caption: Industrial synthesis workflow for 6-Ethyl-o-toluidine.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 6-Ethyl-o-toluidine. While specific spectra are not detailed here, various spectral data sets including IR, MS, 1H NMR, and 13C NMR are available through chemical databases.[4][8][9]

Applications

6-Ethyl-o-toluidine is a vital chemical intermediate. Its primary application is in the synthesis of agricultural chemicals.[7] It is a key raw material for the production of amide herbicides such as acetochlor and metolachlor.[7][15] It also serves as an intermediate in the manufacturing of dyes and pharmaceuticals.[7]

Safety and Toxicology

This compound is classified as harmful and requires careful handling.

Table 4: Hazard and Safety Information

| Parameter | Value / Information | Reference |

|---|---|---|

| GHS Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation); Aquatic Chronic 3 | |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H412: Harmful to aquatic life with long lasting effects. | |

| Flash Point | 102 - 105 °C (Closed Cup) | [2][3] |

| LD₅₀ (Oral, Rat) | 1180 mg/kg | [5][7] |

| Personal Protective Equipment (PPE) | Eyeshields, face shields, protective gloves, suitable respirator. | [5][16] |

| Health Hazards | Inhalation may cause weakness, coma, and respiratory failure.[4][5] It is a severe eye irritant.[4][5] Ingestion can lead to cyanosis.[4] The substance may be absorbed through the skin.[2] |

For detailed handling and safety procedures, consult the full Safety Data Sheet (SDS) from the supplier.[16]

References

- 1. Page loading... [wap.guidechem.com]

- 2. aarti-industries.com [aarti-industries.com]

- 3. echemi.com [echemi.com]

- 4. 6-Ethyl-o-toluidine | 24549-06-2 [chemicalbook.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. scent.vn [scent.vn]

- 7. chembk.com [chembk.com]

- 8. Benzenamine, 2-ethyl-6-methyl- [webbook.nist.gov]

- 9. 6-Ethyl-o-toluidine(24549-06-2) IR Spectrum [chemicalbook.com]

- 10. aarti-industries.com [aarti-industries.com]

- 11. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. CN104910021A - Preparation technology of 2-methyl-6-ethylaniline - Google Patents [patents.google.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. O-Toluidine | C6H4CH3NH2 | CID 7242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide on 2-Ethyl-6-methylaniline

This guide provides essential physicochemical data for 2-Ethyl-6-methylaniline, a compound of interest to researchers, scientists, and professionals in drug development. The information is presented in a clear, structured format to facilitate easy access and comparison.

Physicochemical Properties of this compound

The fundamental molecular properties of this compound are summarized in the table below. These values are critical for a variety of experimental and modeling applications.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₃N | [1][2] |

| Molecular Weight | 135.21 g/mol | [1][2][3] |

| CAS Number | 24549-06-2 | [1][2] |

Below is a diagram illustrating the direct relationship between the compound's name and its core molecular properties.

References

In-Depth Spectroscopic Analysis of 2-Ethyl-6-methylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethyl-6-methylaniline (CAS No. 24549-06-2), a key intermediate in various chemical syntheses. The document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, accompanied by detailed experimental protocols for each analytical technique. A logical workflow for the spectroscopic analysis of this compound is also provided.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 6.89 | t | 7.5 | 1H | Ar-H (C4-H) |

| 6.69 | d | 7.5 | 2H | Ar-H (C3-H, C5-H) |

| 3.63 | br s | - | 2H | -NH₂ |

| 2.50 | q | 7.6 | 2H | -CH₂-CH₃ |

| 2.21 | s | - | 3H | Ar-CH₃ |

| 1.22 | t | 7.6 | 3H | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 142.8 | C-NH₂ (C1) |

| 128.8 | Ar-C (C3, C5) |

| 128.0 | Ar-C (C2, C6) |

| 120.7 | Ar-C (C4) |

| 24.5 | -CH₂-CH₃ |

| 18.0 | Ar-CH₃ |

| 14.1 | -CH₂-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3443 | Strong | N-H Stretch |

| 3360 | Strong | N-H Stretch |

| 3050 | Medium | Aromatic C-H Stretch |

| 2965 | Strong | Aliphatic C-H Stretch |

| 2930 | Strong | Aliphatic C-H Stretch |

| 2871 | Strong | Aliphatic C-H Stretch |

| 1621 | Strong | N-H Bend |

| 1475 | Strong | Aromatic C=C Stretch |

| 1270 | Medium | C-N Stretch |

| 769 | Strong | C-H Out-of-plane Bend |

Sample Preparation: Neat, thin film between KBr plates

Table 4: Mass Spectrometry Data[1]

| m/z | Relative Intensity (%) | Assignment |

| 135 | 85 | [M]⁺ (Molecular Ion) |

| 120 | 100 | [M-CH₃]⁺ (Base Peak) |

| 91 | 20 | [C₇H₇]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

High-field NMR spectrometer (e.g., 300 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard

-

This compound sample

-

Pasteur pipette

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in approximately 0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS was added as an internal standard. The solution was then transferred to an NMR tube using a Pasteur pipette to a height of approximately 4-5 cm.

-

Instrument Setup: The NMR spectrometer was tuned and locked onto the deuterium signal of the CDCl₃. Shimming was performed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence was used to acquire the proton spectrum. Key parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) were averaged to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence was used to acquire the carbon spectrum. Key parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectra. Chemical shifts were referenced to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its infrared absorption spectrum.

Materials:

-

Fourier Transform Infrared (FTIR) spectrometer

-

Potassium bromide (KBr) salt plates

-

This compound sample (liquid)

-

Pasteur pipette

Procedure:

-

Sample Preparation: A single drop of neat this compound was placed onto the surface of a clean, dry KBr salt plate using a Pasteur pipette. A second KBr plate was carefully placed on top to create a thin liquid film between the two plates.

-

Instrument Setup: The FTIR spectrometer was purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the empty KBr plates was recorded.

-

Data Acquisition: The KBr plates containing the sample were placed in the sample holder of the spectrometer. The infrared spectrum was recorded over a range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) were co-added to improve the signal-to-noise ratio. The background spectrum was automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Helium carrier gas

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: A dilute solution of this compound was prepared in a volatile solvent like ethyl acetate.

-

GC Separation: A small volume (typically 1 µL) of the sample solution was injected into the GC. The sample was vaporized and carried by the helium gas through a capillary column (e.g., a nonpolar DB-5 or similar). The oven temperature was programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of the analyte from any impurities.

-

MS Analysis: As the this compound eluted from the GC column, it entered the ion source of the mass spectrometer.

-

Ionization: The molecules were bombarded with a beam of high-energy electrons (typically 70 eV) causing them to ionize and fragment (Electron Ionization - EI).

-

Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) were accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

-

Data Acquisition and Analysis: The detector recorded the abundance of each ion at a specific m/z value, generating a mass spectrum. The spectrum was then analyzed to identify the molecular ion peak and the major fragment ions, providing information about the molecular weight and structure of the compound.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: A logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Solubility of 2-Ethyl-6-methylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-6-methylaniline, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Understanding its solubility in organic solvents is critical for process development, formulation, and various research applications. While quantitative solubility data in organic solvents is not extensively documented in publicly available literature, this guide summarizes the known qualitative solubility and provides detailed experimental protocols for its quantitative determination.

Solubility Profile of this compound

This compound is generally characterized as a nonpolar aromatic amine, which dictates its solubility behavior. It is known to be soluble in many common organic solvents and has very limited solubility in water.[1][2][3][4] The principle of "like dissolves like" is the primary determinant of its solubility, where it readily dissolves in solvents of similar polarity.[5]

Quantitative Solubility Data

A thorough review of scientific literature did not yield specific quantitative solubility values (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. However, its solubility in water has been reported.

Table 1: Quantitative Solubility of this compound in Water

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 2.66 g/L[6] |

Qualitative Solubility Data

Based on available chemical safety and supplier data, the following table summarizes the qualitative solubility of this compound in various common organic solvents.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Chemical Class | Qualitative Solubility |

| Ethanol | Polar Protic | Soluble[1][2] |

| Methanol | Polar Protic | Soluble |

| Isopropanol | Polar Protic | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethyl Acetate | Polar Aprotic | Soluble |

| Dichloromethane | Halogenated | Soluble |

| Chloroform | Halogenated | Soluble[1][2] |

| Toluene | Aromatic Hydrocarbon | Soluble |

| Diethyl Ether | Ether | Soluble[1][2] |

| Hexane | Nonpolar | Likely Soluble |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, several robust analytical methods can be employed. The following sections detail the experimental protocols for the most common and effective techniques.

Shake-Flask Method (Gravimetric Determination)

The shake-flask method is a traditional and widely recognized technique for determining the equilibrium solubility of a compound in a given solvent.[7]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a flask in a shaker bath).

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solute should be visible.

-

-

Phase Separation:

-

Cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.

-

Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

-

-

Quantification:

-

Accurately weigh a pre-tared evaporating dish.

-

Transfer the known volume of the clear, saturated filtrate into the evaporating dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solid residue of this compound.

-

-

Calculation:

-

The solubility is calculated by dividing the mass of the residue by the volume of the filtrate used.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially when dealing with complex mixtures or when only small sample volumes are available.[8][9]

Protocol:

-

Preparation of a Saturated Solution:

-

Follow step 1 from the Shake-Flask Method to prepare a saturated solution of this compound in the chosen solvent.

-

-

Sample Preparation:

-

After reaching equilibrium, filter the supernatant as described in the Shake-Flask Method.

-

Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration in the mobile phase.

-

Perform serial dilutions of the stock solution to create a series of calibration standards of decreasing concentrations.

-

-

HPLC Analysis:

-

Inject the prepared calibration standards and the diluted sample onto a suitable HPLC system. A reversed-phase C18 column is often appropriate for aromatic amines.[8]

-

The mobile phase could consist of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure good peak shape.[10]

-

Detection is typically performed using a UV detector at a wavelength where this compound has strong absorbance (e.g., around 254 nm).[8]

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the saturated solution, accounting for the dilution factor.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Method

Quantitative NMR (qNMR) is a powerful technique for determining solubility without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei.[11][12][13]

Protocol:

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution as described in the Shake-Flask Method, but using a deuterated organic solvent.

-

-

Sample Preparation:

-

After reaching equilibrium, allow the solid to settle. A clear supernatant is required for analysis.

-

Add a known amount of an internal standard (a compound with a known concentration and a resonance that does not overlap with the analyte) to a known volume of the saturated solution.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum of the sample.

-

Ensure that the relaxation delay is sufficient to allow for full relaxation of all relevant protons to ensure accurate integration.

-

-

Data Analysis:

-

Integrate the area of a well-resolved peak corresponding to this compound and a peak from the internal standard.

-

The concentration of this compound can be calculated using the following equation:

Concentration of Analyte = (Area of Analyte Peak / Number of Protons for Analyte Peak) * (Number of Protons for Standard Peak / Area of Standard Peak) * Concentration of Standard

-

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-METHYL-6-ETHYL ANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. innospk.com [innospk.com]

- 6. chembk.com [chembk.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]

- 10. This compound | SIELC Technologies [sielc.com]

- 11. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. hrcak.srce.hr [hrcak.srce.hr]

Toxicological Profile of 2-Ethyl-6-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Ethyl-6-methylaniline (EMA), an important intermediate in the chemical and pharmaceutical industries. The information presented herein is intended to inform researchers, scientists, and drug development professionals about the potential hazards associated with this compound, drawing from available data on EMA and structurally related analogues.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow or reddish-brown liquid with a pungent odor.[1] It is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform.[2] Key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24549-06-2 | [1] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Melting Point | -33 °C | [2] |

| Boiling Point | 231 °C | [2] |

| Density | 0.968 g/mL at 25 °C | [2] |

| Flash Point | 89 °C | [2] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [2] |

| Solubility in Water | 2.66 g/L | [2] |

| log P (octanol-water partition coefficient) | 2.66 | [3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Metabolism

The metabolism of this compound in mammals has not been fully elucidated. However, studies on the microbial degradation of EMA and the metabolism of other substituted anilines provide insights into its likely metabolic fate. In a microbial system (Sphingobium sp. strain MEA3-1), this compound is oxidized by a P450 monooxygenase system to 4-hydroxy-2-methyl-6-ethylaniline, which is then deaminated to form 2-methyl-6-ethyl-hydroquinone and 2-methyl-6-ethyl-benzoquinone.[5]

In mammals, aniline and its derivatives are known to undergo metabolic activation in the liver, primarily through cytochrome P450-mediated N-hydroxylation and ring oxidation. The resulting metabolites can then be conjugated with glucuronic acid or sulfate for excretion.[6] A proposed mammalian metabolic pathway for this compound is depicted in the following diagram.

Toxicological Profile

Acute Toxicity

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] The acute oral lethal dose (LD50) in rats has been reported as 1180 mg/kg.[2] Signs of acute toxicity upon inhalation include weakness, reduced respiratory rate, coma, and mild cyanosis at high concentrations.[1] It is also reported to be a severe eye irritant.[7]

Table 2: Acute Toxicity of this compound

| Route | Species | Value | Reference(s) |

| Oral | Rat | LD50: 1180 mg/kg | [2] |

Subchronic and Chronic Toxicity

Specific subchronic (e.g., 90-day) and chronic toxicity studies for this compound, including the determination of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs), are not available in the reviewed literature. Such studies are crucial for characterizing the target organs of toxicity and for risk assessment purposes.

Genotoxicity

The genotoxicity of this compound and its derivatives has been investigated in some studies. One study reported that 4,4'-methylene-bis-(this compound) (MMEA), a derivative of EMA, showed no genotoxicity in the Salmonella/microsome assay, a test in Drosophila melanogaster, and a 6-thioguanine resistance test in cultured fibroblasts.[8] However, the same study found that MMEA did produce DNA adducts in the liver of rats, suggesting a potential for genotoxic activity in vivo that may not be detected by standard in vitro tests.[8] This highlights the complexity of assessing the genotoxicity of aromatic amines.

Carcinogenicity

There are no specific long-term carcinogenicity bioassays available for this compound in the public domain. Consequently, it is not classified as a carcinogen by major regulatory agencies such as the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the U.S. Environmental Protection Agency (EPA). However, some other substituted anilines have been shown to be carcinogenic in animal studies, which warrants caution.[9][10][11]

Reproductive and Developmental Toxicity

Data from reproductive and developmental toxicity studies on this compound, such as two-generation reproductive toxicity studies or prenatal developmental toxicity studies, are not available. Therefore, the potential for this compound to cause adverse effects on reproduction and development remains uncharacterized.

Experimental Protocols

Detailed experimental protocols for toxicity studies specifically conducted on this compound are not publicly available. However, standard methodologies for key toxicological assays are well-established and are outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD). Below are conceptual workflows for some of these key studies.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The general workflow is as follows:

In Vivo Rodent 90-Day Oral Toxicity Study (Subchronic)

A 90-day oral toxicity study in rodents is a standard subchronic toxicity test to identify target organs and establish a NOAEL.

Conclusion

The available toxicological data on this compound is limited. While its acute toxicity has been characterized, there is a significant lack of information regarding its subchronic and chronic toxicity, carcinogenicity, and reproductive and developmental effects. The genotoxicity profile is equivocal, with some evidence suggesting the potential for DNA adduct formation in vivo. The mammalian metabolism is presumed to be similar to other anilines, involving metabolic activation that could lead to toxicity.

Given the data gaps, a precautionary approach is warranted when handling this compound. Further research is needed to fully characterize its toxicological profile and to establish safe exposure limits. In the absence of specific data, information from structurally related compounds should be considered for a preliminary hazard assessment. Professionals in research and drug development should implement appropriate safety measures to minimize exposure to this compound.

References

- 1. The Limits of Two-Year Bioassay Exposure Regimens for Identifying Chemical Carcinogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute and subchronic oral toxicity assessment of extract from Etlingera pavieana rhizomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Known and Probable Human Carcinogens | American Cancer Society [cancer.org]

- 7. epa.gov [epa.gov]

- 8. Predicting Prenatal Developmental Toxicity Based on the Combination of Chemical Structures and Biological Data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. edf.org [edf.org]

- 10. Survey of tumorigenic sensitivity in 6-month rasH2-Tg mice studies compared with 2-year rodent assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Ethylhexanoic acid: subchronic oral toxicity studies in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 2-Ethyl-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Ethyl-6-methylaniline (CAS No. 24549-06-2), a key intermediate in the synthesis of various compounds, including pharmaceuticals and agricultural chemicals. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary health hazards are associated with its acute toxicity through oral, dermal, and inhalation routes. It is also known to cause skin and eye irritation and is harmful to aquatic life with long-lasting effects.[1][2][3]

GHS Hazard Statements:

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[2]

-

H412: Harmful to aquatic life with long lasting effects.[1][3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Colorless to yellow or pale red to dark brown liquid.[1] |

| Molecular Formula | C9H13N[4] |

| Molecular Weight | 135.21 g/mol [4] |

| Melting Point | -33 °C[1][5][6] |

| Boiling Point | 231 °C at 1013 hPa[1][5] |

| Flash Point | 89 °C / 192.2 °F[4] to 102 °C at 1013 hPa[1] |

| Density | 0.968 g/mL at 25 °C[5] to 0.97 g/cm³ at 25 °C[1] |

| Solubility in Water | 2.66 g/L at 20 °C[1] |

| Vapor Pressure | 0.099 hPa at 25 °C[1] |

Exposure Controls and Personal Protection

To minimize exposure and ensure personal safety, the following engineering controls and personal protective equipment (PPE) are mandatory when handling this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][7][8]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE required for the specific handling procedure.

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.[1][9] |

| Skin Protection | Chemical-impermeable gloves (inspected prior to use), and fire/flame resistant and impervious clothing.[1][7] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type ABEK (EN14387)) should be used.[1][4] |

The following diagram illustrates the standard personal protective equipment workflow.

Safe Handling and Storage

Handling

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][7]

-

Store separately from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][4]

First-Aid Measures

In case of exposure, immediate medical attention is crucial. The following first-aid measures should be taken:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[1][4] |

| Eye Contact | Rinse with pure water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |

The logical flow for responding to an exposure incident is outlined below.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1][2]

-

Specific Hazards: Combustion may produce poisonous gases, including oxides of nitrogen and carbon.[1][7][10]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][4][7]

Accidental Release Measures

In the event of a spill or leak, the following procedures should be followed:

-

Personal Precautions: Evacuate personnel to a safe area.[1] Avoid breathing vapors, mist, or gas.[1][2] Use personal protective equipment.[1][2] Remove all sources of ignition.[1][7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains or watercourses.[1][2]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., dry sand or earth) and place it into a suitable, closed container for disposal.[7]

Stability and Reactivity

-

Chemical Stability: Stable under normal storage conditions.[4]

-

Incompatible Materials: Acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][4]

-

Hazardous Decomposition Products: Upon combustion, it may produce nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4][7]

Toxicological Information

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][3] The oral LD50 in rats is 1180 mg/kg.[5]

-

Symptoms of Exposure: Inhalation may cause weakness, reduced respiratory rate, coma, and cyanosis at high concentrations.[1] Ingestion may also produce cyanosis.[1] It can cause severe eye irritation.[1] Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis, and the onset of symptoms may be delayed.[11]

This technical guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet (SDS) for this compound before use and ensure that all personnel are adequately trained in its safe handling.

References

- 1. echemi.com [echemi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. innospk.com [innospk.com]

- 7. This compound(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. This compound | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

GHS Hazard Classification of 2-Ethyl-6-methylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2-Ethyl-6-methylaniline (CAS No: 24549-06-2). It includes a summary of quantitative toxicological data, detailed experimental protocols for hazard evaluation, and visualizations of relevant biological pathways and workflows.

GHS Hazard Classification Summary

This compound is classified under GHS with the following hazard categories and statements:

| Hazard Class | Hazard Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 |

| Warning | H302: Harmful if swallowed[1][2][3][4] |

| Acute Toxicity (Dermal) | Category 4 |

| Warning | H312: Harmful in contact with skin[1][3] |

| Acute Toxicity (Inhalation) | Category 4 |

| Warning | H332: Harmful if inhaled[1][3] |

| Hazardous to the Aquatic Environment (Long-term) | Chronic 3 | No Pictogram | No Signal Word | H412: Harmful to aquatic life with long lasting effects[1][3] |

| Skin Corrosion/Irritation | Category 2 |

| Warning | H315: Causes skin irritation[2] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning | H319: Causes serious eye irritation[2] |

Quantitative Toxicological Data

The following table summarizes the key quantitative data that informs the GHS classification of this compound.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (male) | Oral | 1180 mg/kg bw | [1] |

| LD50 | Rabbit (male/female) | Dermal | ~ 1290 mg/kg bw | [1] |

| LC50 | Rat (male/female) | Inhalation | ~ 2.6 mg/L air | [1] |

Experimental Protocols

The GHS hazard classifications are determined based on data from standardized tests, primarily the OECD Guidelines for the Testing of Chemicals. Below are detailed methodologies for the key experiments relevant to the classification of this compound.

Acute Toxicity Studies

Workflow for Acute Toxicity Testing

Caption: Workflow for Acute Toxicity Testing according to OECD Guidelines.

-

Acute Oral Toxicity (based on OECD Guideline 401): This test determines the short-term toxicity of a substance when ingested.[5]

-

Test Animals: Typically, young adult rats of a single sex are used, with at least 5 animals per dose group.[5]

-

Procedure: Following a fasting period, the animals are weighed and administered a single dose of the test substance via gavage.[5] If a single dose is not feasible, it can be given in fractions over a period not exceeding 24 hours.[5]

-

Observation: The animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[5]

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically derived single dose expected to cause death in 50% of the animals.[5]

-

-

Acute Dermal Toxicity (based on OECD Guideline 402): This study assesses the hazard associated with skin contact.[6][7]

-

Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[6]

-

Procedure: The fur on the dorsal area of the trunk is clipped, and the test substance is applied uniformly over an area of at least 10% of the body surface. The area is then covered with a porous gauze dressing for a 24-hour exposure period.[2][6]

-

Observation: Animals are observed for mortality, skin reactions (erythema, edema), and systemic toxicity for 14 days.[2]

-

Endpoint: The dermal LD50 is determined.

-

-

Acute Inhalation Toxicity (based on OECD Guideline 403): This test evaluates the toxicity of a substance when inhaled.[4][8]

-

Test Animals: The rat is the preferred species.[4]

-

Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in a specially designed inhalation chamber for a fixed duration, typically 4 hours.[4][9]

-

Observation: The animals are monitored for at least 14 days for mortality and signs of toxicity.[4]

-

Endpoint: The LC50 (median lethal concentration) is calculated.[9]

-

Skin and Eye Irritation/Corrosion Studies

-

Acute Dermal Irritation/Corrosion (based on OECD Guideline 404): This test assesses the potential of a substance to cause reversible or irreversible skin inflammation.

-

Test Animals: Albino rabbits are typically used.

-

Procedure: A small amount of the test substance is applied to a patch of clipped skin and covered with a gauze patch for 4 hours.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The skin reactions are scored and evaluated to determine the irritation potential.

-

-

Acute Eye Irritation/Corrosion (based on OECD Guideline 405): This study evaluates the potential for a substance to cause damage to the eye.[10][11]

-

Test Animals: Healthy adult albino rabbits are used.[12]

-

Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal, with the other eye serving as a control.[11]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[11] The observation period can be extended up to 21 days to assess reversibility.[12]

-

Endpoint: The severity and reversibility of the ocular lesions are scored to classify the substance.

-

Mechanistic Insights and Signaling Pathways

While specific, detailed signaling pathways for this compound toxicity in humans are not extensively documented in publicly available literature, the metabolism of this compound has been studied in microorganisms, and the general mechanism of toxicity for substituted anilines is understood.

Proposed Microbial Metabolic Pathway of this compound

The following diagram illustrates a proposed metabolic pathway for the degradation of this compound by Sphingobium sp. strain MEA3-1. This provides insight into potential initial metabolic steps that could also be relevant in mammalian systems.

Caption: Proposed microbial metabolic pathway of this compound.

This pathway shows the initial oxidation of this compound to a hydroxylated intermediate, which can then be further transformed into quinone-like structures.[1] These reactive intermediates are often implicated in the toxic effects of aromatic amines.

General Mechanism of Aniline-Induced Methemoglobinemia

A primary mechanism of toxicity for many aniline derivatives is the induction of methemoglobinemia. This process impairs the oxygen-carrying capacity of the blood.

Caption: Mechanism of aniline-induced methemoglobinemia.

In this process, aniline compounds are metabolized to reactive intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin.[13] Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia and the clinical sign of cyanosis (a bluish discoloration of the skin).[14]

Conclusion

The GHS classification of this compound as harmful if swallowed, in contact with skin, or inhaled, and harmful to aquatic life with long-lasting effects, is well-supported by toxicological data. The provided experimental protocols, based on OECD guidelines, offer a framework for understanding how these hazards are identified and characterized. The metabolic and mechanistic pathways, while generalized, provide critical insight into the potential for this compound to form reactive intermediates and induce systemic toxicity such as methemoglobinemia. This information is crucial for conducting risk assessments and implementing appropriate safety measures when handling this compound in a research or industrial setting.

References

- 1. Metabolic Pathway Involved in 2-Methyl-6-Ethylaniline Degradation by Sphingobium sp. Strain MEA3-1 and Cloning of the Novel Flavin-Dependent Monooxygenase System meaBA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. oecd.org [oecd.org]

- 8. oecd.org [oecd.org]

- 9. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 13. tandfonline.com [tandfonline.com]

- 14. This compound(24549-06-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-Ethyl-6-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2-Ethyl-6-methylaniline (MEA). Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this document integrates available physical property data with generalized, yet detailed, experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The methodologies presented are based on established practices for the thermal analysis of analogous aromatic amines and liquid organic compounds, offering a robust framework for researchers to evaluate the thermal characteristics of MEA. This guide is intended to be a critical resource for professionals in research, development, and manufacturing who handle this compound, providing essential information for ensuring its safe use and storage.

Introduction

This compound (CAS No. 24549-06-2) is a substituted aniline that serves as a key intermediate in the synthesis of various organic compounds, including herbicides and pharmaceuticals. A thorough understanding of its thermal stability and decomposition behavior is paramount for safe handling, storage, and application in various chemical processes. This guide summarizes the known physical properties of MEA and provides standardized protocols for its thermal analysis.

Physicochemical Properties

A compilation of the key physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃N | General Knowledge |

| Molecular Weight | 135.21 g/mol | General Knowledge |

| Appearance | Clear liquid with a pungent odor | [1] |

| Boiling Point | 231 °C | [2] |

| Melting Point | -33 °C | [2] |

| Density | 0.960 g/mL at 25 °C | [2] |

| Flash Point | 105 °C (closed cup) | [2] |

| Vapor Pressure | 0.06 mmHg at 20 °C | [2] |

Thermal Stability and Decomposition

Under inert atmospheres, the decomposition is expected to proceed through a series of radical mechanisms. In the presence of oxygen, combustion will lead to the formation of nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4]

Table 2: Illustrative Thermal Decomposition Data for a Structurally Related Substituted Aniline (Poly(N-methylaniline))

| Parameter | Value | Atmosphere | Analytical Method |

| Onset of Decomposition | ~320 °C | Nitrogen | TGA |

| Major Decomposition Region | 623 K - 968 K (350 °C - 695 °C) | Air | TGA |

Note: This data is for poly(N-methylaniline) and should be considered as a qualitative indicator of the potential thermal stability of this compound.[3][5] Actual values for MEA may vary.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques. The following sections detail standardized experimental protocols.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile content.

4.1.1. Instrumentation

-

A calibrated thermogravimetric analyzer with a microbalance.

-

Platinum or alumina sample pans.

-

High-purity nitrogen (99.999%) and/or dry air as purge gases.

4.1.2. Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared sample pan. Due to its liquid nature, a sealed pan with a pinhole lid is recommended to control evaporation.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the resulting TGA curve.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on phase transitions such as melting, boiling, and decomposition.

4.2.1. Instrumentation

-

A calibrated differential scanning calorimeter.

-

Hermetically sealed aluminum or stainless steel sample pans.

-

High-purity nitrogen (99.999%) as a purge gas.

4.2.2. Procedure

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a tared, hermetically sealable sample pan. Seal the pan to prevent evaporation.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its melting point (e.g., -50 °C).

-

Heat the sample to a temperature beyond its expected decomposition point (e.g., 400 °C) at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic events corresponding to melting, boiling, and decomposition can be identified.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound using TGA and DSC.

Caption: Workflow for Thermal Analysis of this compound.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate personal protective equipment, including gloves and safety glasses.[2] It is stable under normal temperatures and pressures.[4] Upon heating to decomposition, it can emit toxic fumes of nitrogen oxides, carbon monoxide, and carbon dioxide.[3][4] Therefore, all thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While specific experimental data remains limited, the provided physicochemical properties and detailed experimental protocols for TGA and DSC offer a solid foundation for researchers to conduct their own thermal analyses. A comprehensive understanding of the thermal behavior of this compound is crucial for its safe and effective use in various industrial and research applications. The illustrative data from related compounds suggests that significant decomposition is not expected until temperatures exceed 300 °C, but this should be confirmed experimentally for this compound.

References

- 1. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 2. 2,6-ジイソプロピルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. individual.utoronto.ca [individual.utoronto.ca]

- 4. 2,6-Diisopropylaniline(24544-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]